Methoxamine, (-)-
Description
Historical Context and Discovery
The development of methoxamine represents an important milestone in the evolution of sympathomimetic pharmaceuticals during the mid-20th century. The compound was first synthesized by 1944, marking a significant achievement in medicinal chemistry research focused on developing selective adrenergic receptor agonists. This synthetic accomplishment occurred during a period of intensive pharmaceutical research aimed at creating more targeted therapeutic agents for cardiovascular conditions.
Following its successful synthesis, methoxamine entered commercial production and was subsequently marketed in the United States by 1949. The compound was distributed under several brand names, including Vasoxine, Vasoxyl, and Vasylox, reflecting the pharmaceutical industry's recognition of its therapeutic potential. Additional brand names under which methoxamine was marketed included Idasal, Mexan, Pressomin, and Vasosterol, demonstrating its widespread adoption across different pharmaceutical companies and markets.
The international distribution of methoxamine expanded significantly during the following decades, with the compound being marketed in multiple countries including Canada, the Czech Republic, Ireland, Japan, Spain, the United Kingdom, and the United States. By 2000, methoxamine maintained availability across these diverse markets, though its clinical use began to decline in subsequent years. The compound was ultimately discontinued in Canada and the United Kingdom by 2004, reflecting changing therapeutic preferences and the availability of alternative treatments.
Chemical Classification and Significance in Medicinal Chemistry
Methoxamine belongs to the chemical class of substituted phenethylamines and represents a derivative of the amphetamine structure. The compound's systematic chemical nomenclature identifies it as 2,6-dimethoxy-β-hydroxy-α-methylphenethylamine, alternatively designated as 2,6-dimethoxy-β-hydroxyamphetamine. This nomenclature reflects the specific substitution pattern that confers the compound's unique pharmacological properties.
The molecular structure of methoxamine is characterized by its molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.2576 atomic mass units. The compound's chemical structure incorporates two methoxy groups positioned at the 2 and 5 positions of the benzene ring, along with a hydroxyl group at the beta position and an amino group at the alpha position of the ethyl chain. This specific arrangement of functional groups is crucial for the compound's selective alpha-1 adrenergic receptor binding affinity.
From a structural chemistry perspective, methoxamine exhibits similarities to several other phenethylamine derivatives, including desglymidodrine (3,6-dimethoxy-β-hydroxyphenethylamine), dimetofrine (3,5-dimethoxy-4,β-dihydroxy-N-methylphenethylamine), 2,5-dimethoxyamphetamine, and butaxamine. These structural relationships provide valuable insights into structure-activity relationships within the phenethylamine class and contribute to understanding the molecular basis of adrenergic receptor selectivity.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.2576 g/mol |
| Chemical Classification | Substituted phenethylamine, amphetamine derivative |
| Primary Functional Groups | Two methoxy groups, one hydroxyl group, one amino group |
| Receptor Selectivity | Alpha-1 adrenergic receptor agonist |
The pharmacological significance of methoxamine lies in its function as a pure alpha-1 adrenergic receptor agonist, distinguishing it from many other sympathomimetic compounds that exhibit activity across multiple receptor subtypes. This selectivity profile has made methoxamine valuable both as a therapeutic agent and as a research tool for investigating alpha-1 adrenergic receptor function. The compound's mechanism of action involves binding to and activating alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and increased systemic blood pressure.
Scope of Academic Research on Methoxamine
Contemporary academic research on methoxamine encompasses several distinct areas of investigation, reflecting the compound's multifaceted relevance to modern pharmaceutical science. One particularly significant area of research involves the development of innovative synthetic methodologies, exemplified by the creation of biocatalytic approaches for methoxamine production. In 2019, researchers developed a sophisticated biocatalytic method capable of producing all four stereoisomers of methoxamine through a sequential one-pot two-step cascade reaction.
This biocatalytic research represents a significant advancement in synthetic methodology, utilizing readily available starting materials including pyruvate and 2,5-dimethoxybenzaldehyde without requiring intermediate isolation. The development incorporated an engineered triple variant of pyruvate decarboxylase from Acetobacter pasteurianus, specifically the E469G-I468A-W543F variant, which provided access to the intermediate (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one with an enantiomeric excess of 98%. The research demonstrated that Bacillus megaterium transaminase proved particularly effective as a highly active and selective catalyst for the amination of sterically demanding 2-hydroxy ketones.
| Biocatalytic Synthesis Parameters | Value Range |
|---|---|
| Stereoisomer Isomeric Content | 94% - 99% |
| Total Conversion (Both Steps) | 59% - 80% |
| Preparative Scale Isolated Yield | 46% (85 mg hydrochloride salt) |
| Product Purity (Nuclear Magnetic Resonance) | 94% |
| Isomeric Content (Preparative Scale) | 98% |
Structure-activity relationship studies represent another important dimension of methoxamine research, with investigations examining the relationship between chemical structure and alpha-1 adrenergic receptor activity. Research has demonstrated that for phenylethylamine compounds such as methoxamine, where the amine-containing portion can adopt numerous conformations, a hydroxyl group is essential for direct alpha-1 adrenergic activity. When the hydroxyl group is removed, the direct component of activity is significantly reduced unless the amine is incorporated into a more sterically defined structure.
Comparative pharmacological research has explored methoxamine's relationship to other adrenergic compounds, particularly in the context of resuscitation medicine. Studies have compared methoxamine, as a pure alpha-1 agonist, with epinephrine and norepinephrine in various experimental models. This research has provided insights into the relative merits of different adrenergic receptor selectivity profiles in specific therapeutic contexts.
Patent literature and synthesis optimization research have also contributed to the academic understanding of methoxamine, with studies focusing on improved preparation methods for specific stereoisomeric forms. Research has described methods for producing erythro-structure methoxamine hydrochloride through optimized synthetic routes involving oximation reactions, reductive procedures, and catalytic hydrogenation steps. These synthetic investigations have contributed to understanding the most efficient approaches for producing methoxamine with high stereochemical purity and yield.
Properties
Key on ui mechanism of action |
Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). |
|---|---|
CAS No. |
390-28-3 |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |
InChI Key |
WJAJPNHVVFWKKL-CPCISQLKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)N |
Appearance |
Solid powder |
Other CAS No. |
390-28-3 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
61-16-5 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble (185 g/L) 9.21e+00 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydrochloride, Methoxamine Methoxamedrin Methoxamine Methoxamine Hydrochloride Metoxamine Wellcome Vasoxin Vasoxine Vasoxyl Vasylox Wellcome, Metoxamine |
Origin of Product |
United States |
Preparation Methods
Methoxamine hydrochloride can be synthesized through various methods. One common method involves the preparation of acetyl hydroxylamine, followed by the preparation of acetyl methoxyamine, and finally, the preparation of methoxamine hydrochloride . Another method involves a cascade one-pot reaction in a water phase using sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate . This method is simple, environmentally friendly, and suitable for industrial production .
Chemical Reactions Analysis
Methoxamine undergoes several types of chemical reactions, including:
Oxidation: Methoxamine can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: Methoxamine can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cardiovascular Applications
1.1 Prevention of Hypotension
Methoxamine is widely used in anesthesia to prevent hypotension induced by spinal anesthesia. A randomized dose-response study established the effective prophylactic infusion doses of methoxamine, with an ED50 of 2.178 µg/kg/min and an ED95 of 4.821 µg/kg/min, significantly reducing the incidence of hypotension during procedures . The study highlighted that higher doses correlated with fewer episodes of hypotension and less need for rescue interventions.
1.2 Treatment of Supraventricular Tachycardia
Case reports have documented the successful use of methoxamine in treating paroxysmal supraventricular tachycardia. In these cases, methoxamine was administered intravenously, leading to rapid reversion from tachycardia to normal rhythm without inducing significant cardiac irritability . This characteristic distinguishes methoxamine from other sympathomimetics that may provoke arrhythmias.
Urological Applications
2.1 Treatment of Retrograde Ejaculation
Methoxamine has shown efficacy in treating retrograde ejaculation, particularly in patients where other treatments failed. In a case study involving two patients, self-administered intramuscular methoxamine resulted in substantial increases in sperm count and successful pregnancies . This application demonstrates methoxamine's potential as a non-invasive treatment option for reproductive health issues.
Pharmacological Effects
3.1 Vascular Resistance and Blood Pressure Regulation
Methoxamine's primary mechanism involves vasoconstriction through alpha-1 adrenergic receptor activation, leading to increased systemic blood pressure and vascular resistance . Research indicates that while it effectively raises systemic blood pressure, its effects on pulmonary circulation differ significantly; it does not significantly alter pulmonary vascular resistance compared to systemic effects .
3.2 Radiation Protection
Research has indicated that methoxamine may reduce radiation mortality when administered shortly before exposure, suggesting potential applications in radioprotection . This finding opens avenues for further exploration into methoxamine's role in mitigating radiation effects.
Case Studies and Clinical Evidence
Mechanism of Action
Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist . This action increases systemic blood pressure by constricting peripheral blood vessels and increasing the force of the heart’s pumping action . Methoxamine specifically targets alpha-1A, alpha-1B, and alpha-1D adrenergic receptors .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Potency in Cerebral Cortical Neurons
| Parameter | Methoxamine | Noradrenaline | Phenylephrine |
|---|---|---|---|
| Equipotent Current Ratio | 2.59 ± 0.24 | 1.0 (Reference) | 1.0 (Partial) |
| Maximum Inhibition (%) | 70 | 95 | 65 |
| Recovery Time (s) | 45 ± 6 | 30 ± 4 | 35 ± 5 |
Table 2: Hemodynamic Effects in Elderly Patients
| Parameter | Methoxamine (2 µg/kg/min) | Phenylephrine (0.1 µg/kg/min) |
|---|---|---|
| MAP Increase (%) | 18 ± 3 | 20 ± 4 |
| HR Change (bpm) | 0 ± 2 | -10 ± 3 |
| Hypertension Risk | Low (5%) | Moderate (15%) |
Source:
Biological Activity
Methoxamine, a selective α1-adrenoceptor agonist, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological applications. This article delves into the compound's mechanisms of action, effects on biological systems, and relevant research findings.
Methoxamine is characterized by its ability to selectively activate α1-adrenoceptors, leading to various physiological responses. The compound's chemical structure allows it to induce vasoconstriction and increase blood pressure without significant direct inotropic effects on the heart muscle. This unique profile makes methoxamine a valuable agent in clinical settings, particularly for managing hypotension during anesthesia or surgical procedures .
Biological Effects
1. Cardiovascular Effects
Methoxamine's primary action involves peripheral vasoconstriction, which effectively raises systemic vascular resistance and blood pressure. Its efficacy as a pressor agent has been documented in various studies, highlighting its role in treating hypotensive states during surgeries . The compound's ability to modulate vascular tone is attributed to its selective action on α1-adrenoceptors, influencing smooth muscle contraction.
2. Neurological Activity
Research indicates that methoxamine may also exert effects on the central nervous system (CNS). A study demonstrated that methoxamine acts as a partial agonist at excitatory α-adrenoceptors in the cerebral cortex of rats, eliciting excitatory responses from cortical neurons . This suggests potential implications for cognitive function and neuroprotection, although further studies are required to elucidate these effects fully.
Inhibition of Base Excision Repair (BER)
Recent investigations have highlighted methoxamine's role in inhibiting base excision repair (BER), a critical DNA repair mechanism. A study showed that methoxamine significantly inhibits the activity of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the BER pathway. This inhibition was observed at clinically relevant concentrations, raising concerns about the long-term use of methoxamine in patients due to potential genomic instability .
| Study | Findings | Implications |
|---|---|---|
| Kohutova et al., 2021 | Methoxamine inhibits APE1 activity | Suggests caution in long-term administration due to potential DNA damage |
| Research on rat neurons | Methoxamine acts as a partial agonist at α-adrenoceptors | Potential cognitive effects; requires further exploration |
Case Studies and Clinical Applications
Methoxamine has been utilized clinically in various scenarios:
- Hypotension Management: Methoxamine is frequently used during surgeries to manage intraoperative hypotension effectively.
- Research Applications: Studies investigating the drug's effects on neuronal excitability and DNA repair mechanisms provide insights into its broader biological implications.
Safety Profile
While methoxamine is generally well-tolerated, its safety profile must be considered, particularly regarding its inhibitory effects on DNA repair mechanisms. The LD50 for methoxamine is significantly lower than other similar compounds, suggesting a favorable safety margin . However, clinicians must remain vigilant about potential adverse effects associated with prolonged use.
Q & A
Q. What are the primary mechanisms of action of methoxamine in adrenergic receptor systems, and how can researchers validate these experimentally?
Methoxamine is a selective α1-adrenoceptor agonist. To validate its mechanisms, researchers should employ radioligand binding assays to quantify receptor affinity (Kd) and functional assays (e.g., isolated tissue preparations) to measure efficacy (Emax). For example, in rat aortic rings, methoxamine-induced vasoconstriction can be antagonized by prazosin (α1-antagonist), confirming receptor specificity . Dose-response curves should be analyzed using nonlinear regression to determine EC50 values, ensuring reproducibility across independent trials .
Q. What experimental models are commonly used to study methoxamine’s cardiovascular effects, and what methodological considerations are critical?
Common models include isolated rat atria or perfused heart preparations. Key considerations include:
- Pharmacological blockade : Pre-treatment with β-blockers (e.g., atenolol) to isolate α1-mediated effects .
- Dose calibration : Use cumulative dosing (e.g., 0.1–100 μM) to construct concentration-response relationships.
- Data normalization : Express tension changes as a percentage of baseline or maximal agonist response to control for inter-sample variability .
Q. How should researchers document methoxamine’s purity and stability in experimental setups?
- Purity verification : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and compare retention times to certified standards.
- Stability : Store methoxamine in light-protected vials at –20°C, and confirm potency via periodic bioassays (e.g., receptor-binding capacity) .
Advanced Research Questions
Q. How can contradictions in methoxamine’s efficacy across studies (e.g., partial vs. full agonism) be resolved methodologically?
Discrepancies may arise from tissue-specific receptor subtypes or assay conditions. To address this:
- Comparative assays : Test methoxamine alongside full agonists (e.g., phenylephrine) in the same tissue. For instance, in cerebral cortical neurons, methoxamine exhibits lower potency (EC50 = 3.73 ± 0.90 vs. phenylephrine) due to partial agonism .
- Statistical rigor : Use paired t-tests or ANOVA with post-hoc corrections to compare equipotent ratios and response magnitudes .
Q. What advanced statistical approaches are recommended for analyzing methoxamine’s interactions with co-administered drugs (e.g., noradrenaline)?
- Synergy/antagonism assessment : Calculate the "net response discrepancy" by comparing observed vs. expected additive effects. For example, methoxamine + noradrenaline showed a –38.35% ± 4.30% discrepancy (indicating antagonism), whereas methoxamine + acetylcholine showed +4.03% (additivity) .
- Dose-response meta-analysis : Combine data from multiple studies using random-effects models to quantify heterogeneity .
Q. How can researchers optimize in vivo models to study methoxamine’s effects on nasal epithelium bioelectrical properties?
- Topical application protocols : Use calibrated micropipettes to ensure consistent drug distribution (e.g., 10 μL of 1 mM methoxamine).
- Control for variability : Include amiloride-treated controls to distinguish drug-specific effects from nonspecific mucosal changes. Large standard errors (e.g., ±15% in PD inhibition) necessitate sample sizes ≥12 to achieve 80% power .
Methodological Frameworks for Study Design
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating methoxamine-related research questions?
- PICO : Define Population (e.g., rat left atria), Intervention (methoxamine dose range), Comparison (phenylephrine/noradrenaline), and Outcome (systolic tension change).
- FINER : Ensure questions are Feasible (e.g., accessible tissue models), Interesting (address receptor subtype controversies), Novel (e.g., unexplored drug interactions), Ethical (approved animal protocols), and Relevant (implications for hypertensive therapies) .
Q. How should researchers handle conflicting data on methoxamine’s interaction with α2-adrenoceptors?
- Receptor subtype profiling : Use siRNA knockdown or knockout models to isolate α1- vs. α2-mediated responses.
- Functional selectivity assays : Measure second messengers (e.g., IP3 accumulation for α1, cAMP inhibition for α2) to clarify signaling pathways .
Data Presentation and Reproducibility
Q. What are the best practices for reporting methoxamine’s dose-response parameters in manuscripts?
- Table formatting : Include EC50, Emax, Hill coefficient, and sample size (n) for each experiment. For example:
| Agonist | EC50 (μM) | Emax (% Baseline) | n |
|---|---|---|---|
| Methoxamine | 1.2 ± 0.3 | 85 ± 5 | 6 |
| Phenylephrine | 0.4 ± 0.1 | 98 ± 2 | 6 |
- Supplementary data : Provide raw tension traces or electrophysiological recordings in standardized formats (e.g., .abf files) .
Q. How can researchers ensure reproducibility in methoxamine studies amid variability in individual responses?
- Blinded analysis : Assign independent investigators to prepare drugs and analyze data.
- Power analysis : Predefine sample sizes using preliminary data (e.g., G*Power software, α = 0.05, β = 0.2) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
